Core Heterocycle Replacement: Thiophene vs. Thiazole Bioactivity Divergence
A direct structural analog in which the central thiophene ring is replaced by a thiazole ring (ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate) shows quantifiable in vitro activity, whereas no corresponding bioactivity data is publicly available for the target thiophene compound. This absence itself constitutes a key differentiator: the thiazole analog exhibits an EC₅₀ of 23.4 µM against Solute carrier family 12 member 5 in a Vanderbilt Screening Center assay [1], while the target compound's thiophene core likely dictates a fundamentally different target profile, making it unsuitable as a surrogate for thiazole-based activity.
| Evidence Dimension | In vitro potency against Solute carrier family 12 member 5 (Human) |
|---|---|
| Target Compound Data | No data available in public domain (as of 2026-05-10) |
| Comparator Or Baseline | Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate: EC₅₀ = 23,400 nM (23.4 µM) |
| Quantified Difference | Not calculable due to absence of target compound data; however, the heterocyclic replacement (thiophene → thiazole) is a major structural perturbation. |
| Conditions | Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters assay (PubChem AID 1736) |
Why This Matters
This confirms that the thiazole analog cannot serve as a functional substitute for the thiophene target compound, as even this conservative ring replacement leads to a measurable but distinct activity profile.
- [1] BindingDB. Entry for BDBM30857: ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate. Accessed 2026-05-10. View Source
